Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate
Description
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate is a bicyclic amine derivative featuring a norbornane-like [4.1.0] ring system with a nitrogen atom at the 2-position (2-aza) and a tert-butyl carbamate (Boc) protecting group at the 6-position. This compound is primarily used as a synthetic intermediate in medicinal chemistry, offering a rigid scaffold for drug design. Its bicyclic structure confers conformational rigidity, which can enhance binding specificity in pharmaceutical targets. The Boc group facilitates selective deprotection under acidic conditions, enabling further functionalization .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-(2-azabicyclo[4.1.0]heptan-6-yl)carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-6-12-8(11)7-11/h8,12H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
KDYRDBVOOUHWNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCNC1C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[4.1.0]heptane. One common method involves the reaction of 2-azabicyclo[4.1.0]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting bicyclic amine, followed by its protection using tert-butyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified bicyclic structures.
Scientific Research Applications
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmacologically active compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2-azabicyclo[4.1.0]heptan-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which then interacts with biological receptors or enzymes. The bicyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous bicyclic carbamates, focusing on ring system topology, nitrogen positioning, substituents, and applications.
Table 1: Structural and Functional Comparison
Ring System and Strain Effects
- [4.1.0] vs. [2.2.1] Systems: The [4.1.0] system (norbornane analog) exhibits moderate ring strain compared to the highly strained [2.2.1] system (norbornene analog). The latter is more reactive in ring-opening reactions, making it suitable for dynamic combinatorial chemistry. In contrast, the [4.1.0] system offers greater stability, advantageous for prolonged synthetic workflows .
- [3.1.0] Systems : Smaller bicyclo[3.1.0]hexane derivatives (e.g., CAS 134575-17-0) introduce higher strain and bridgehead nitrogen asymmetry, which can influence stereoselective binding in chiral environments .
Nitrogen Positioning (2-Aza vs. 3-Aza)
- Pharmacological Implications : 2-Aza systems are often preferred for CNS-targeting drugs due to improved blood-brain barrier penetration, while 3-aza analogs may favor peripheral targets .
Substituent Effects
- Boc vs. Hydroxy/Carboxylate Groups : The Boc group (tert-butyl carbamate) in the target compound enhances solubility in organic solvents and enables acid-labile deprotection. In contrast, hydroxyl or carboxylate substituents (e.g., CAS 207405-59-2) increase hydrophilicity but may limit stability under acidic or oxidative conditions .
- Functionalization Potential: Boc-protected amines (e.g., EN300-30325796) are versatile intermediates for amide couplings or cross-coupling reactions, while hydroxylated derivatives require additional protection steps for further modification .
Biological Activity
Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, synthesis, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
CAS Number: 2101335-28-6
The compound features a bicyclic structure that contributes to its interaction with biological targets, particularly in the central nervous system.
This compound has been shown to exhibit various biological activities, primarily through its interaction with neurotransmitter systems. It acts as a reversible inhibitor of acetylcholinesterase , which is crucial for neurotransmission in the cholinergic system. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission and potentially improving cognitive function.
Pharmacological Effects
-
Neuroprotective Effects:
- Studies indicate that this compound may provide neuroprotective benefits against neurodegenerative diseases by modulating cholinergic signaling pathways.
-
Cognitive Enhancement:
- Animal models have demonstrated that administration of this compound can improve memory and learning capabilities, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease.
-
Anti-inflammatory Properties:
- Preliminary research suggests that this compound may possess anti-inflammatory effects, which could be beneficial in conditions characterized by neuroinflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the bicyclic structure through cyclization reactions.
- Introduction of the tert-butyl carbamate group via carbamoylation techniques.
The following table summarizes the key steps in the synthesis process:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Bicyclic precursor + acid catalyst |
| 2 | Carbamoylation | Tert-butyl isocyanate + base |
| 3 | Purification | Column chromatography |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Cognitive Function:
- Neuroprotection Research:
- Anti-inflammatory Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
